

spectroscopic data analysis of Tetrachlorosalicylanilide (UV-Vis, NMR, IR)

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Compound of Interest

Compound Name: *Tetrachlorosalicylanilide*

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Spectroscopic Deep Dive: An Analytical Guide to Tetrachlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3',4',5-**Tetrachlorosalicylanilide**, a compound of interest in various chemical and pharmaceutical research fields. By presenting a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic profiles, this document aims to serve as an essential resource for its identification, characterization, and quality control.

UV-Visible Spectroscopy

The UV-Vis spectrum of 3,3',4',5-**Tetrachlorosalicylanilide**, recorded in methanol, provides insights into its electronic transitions. While a specific spectrum is cataloged under Sadtler UV Number 5079N, the precise absorption maxima (λ_{max}) are not publicly available without access to the full spectral database.^[1] Generally, salicylanilides exhibit characteristic absorption bands in the UV region arising from the $\pi \rightarrow \pi^*$ transitions within the aromatic rings and the $n \rightarrow \pi^*$ transitions of the carbonyl and hydroxyl groups. The solvent, methanol, is a polar protic solvent suitable for UV-Vis analysis.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Tetrachlorosalicylanilide**. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Assignment	Chemical Shift (ppm)
Phenolic -OH	~12.2
Amide -NH	~10.74
Aromatic -CH	8.04
Aromatic -CH	8.03
Aromatic -CH	7.78
Aromatic -CH	7.67
Aromatic -CH	7.63

Note: The broad signals for the -OH and -NH protons are characteristic and their chemical shifts can be concentration and temperature-dependent.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the complexity of the spectrum and the absence of publicly available, fully assigned data, a detailed peak list is not provided. However, the spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons bearing chlorine atoms, the aromatic carbons bearing hydrogen atoms, and the carbon atoms bonded to the hydroxyl and amide groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Tetrachlorosalicylanilide** highlights the presence of its key functional groups. The data below is based on characteristic absorption ranges.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	N-H Stretch	Secondary Amide
~3100	O-H Stretch	Phenol (intramolecular H-bonding)
3100 - 3000	C-H Stretch	Aromatic
1680 - 1650	C=O Stretch (Amide I)	Amide
1600 - 1450	C=C Stretch	Aromatic Ring
1550 - 1520	N-H Bend (Amide II)	Amide
1300 - 1200	C-O Stretch	Phenol
850 - 550	C-Cl Stretch	Aryl Halide

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The exact positions of the C-Cl stretching bands can be complex due to multiple substitutions.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Tetrachlorosalicylanilide**.

UV-Visible Spectroscopy Protocol

- **Sample Preparation:** Prepare a stock solution of **Tetrachlorosalicylanilide** in methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) using methanol.
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Blank Reference:** Use methanol as the blank reference to calibrate the instrument.

- Data Acquisition: Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Tetrachlorosalicylanilide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 14 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

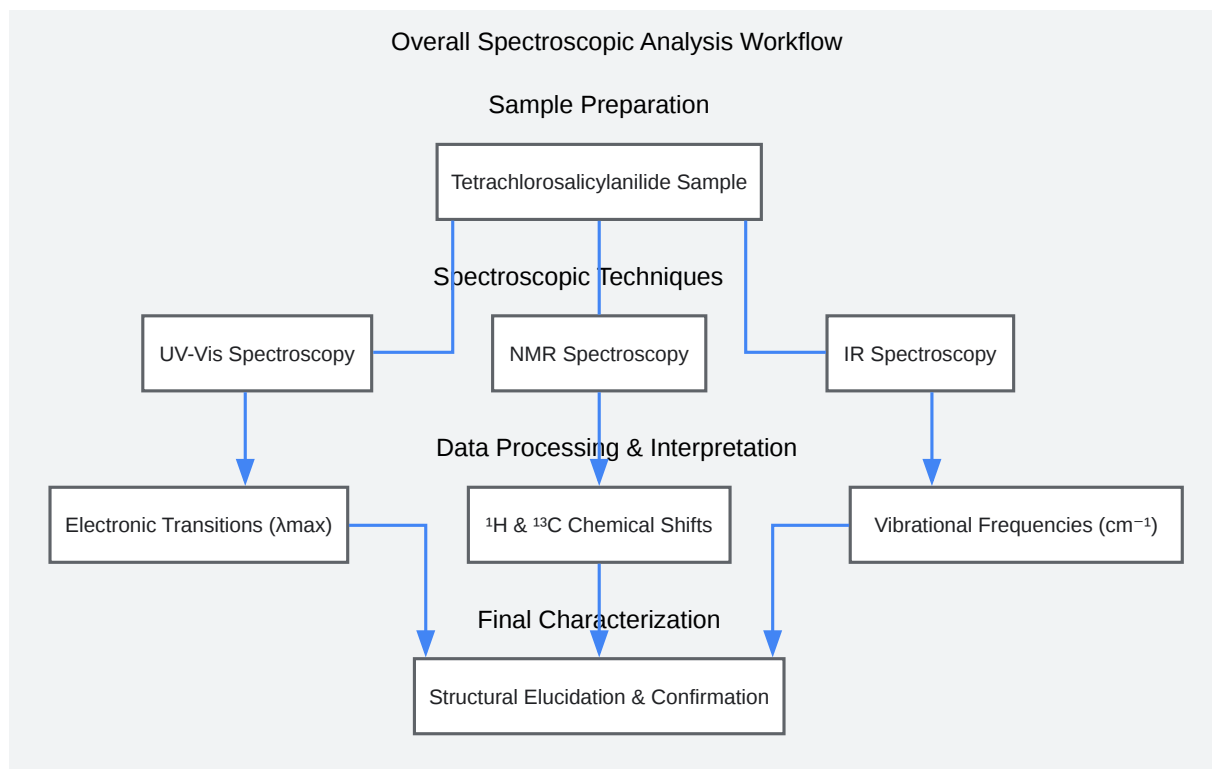
IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:

- Grind a small amount (1-2 mg) of dry **Tetrachlorosalicylanilide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-forming die.
- Pellet Formation: Apply pressure (typically several tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).
- Data Acquisition: Place the KBr pellet in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

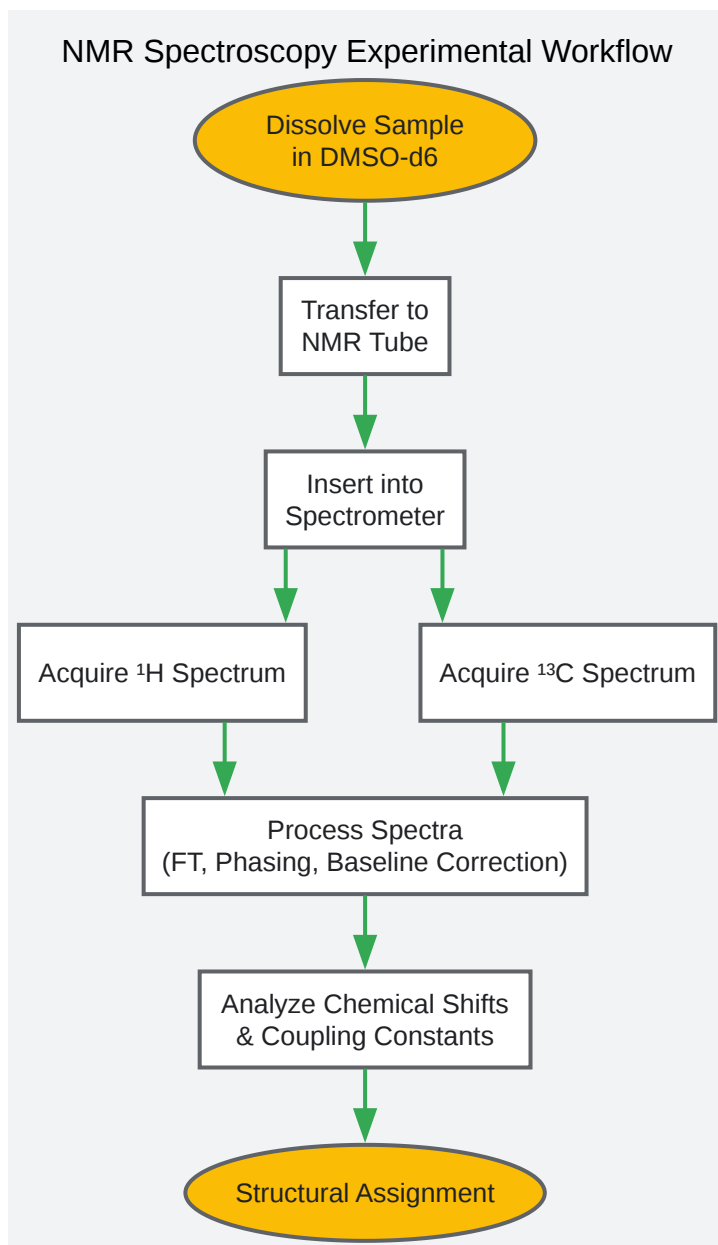
Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



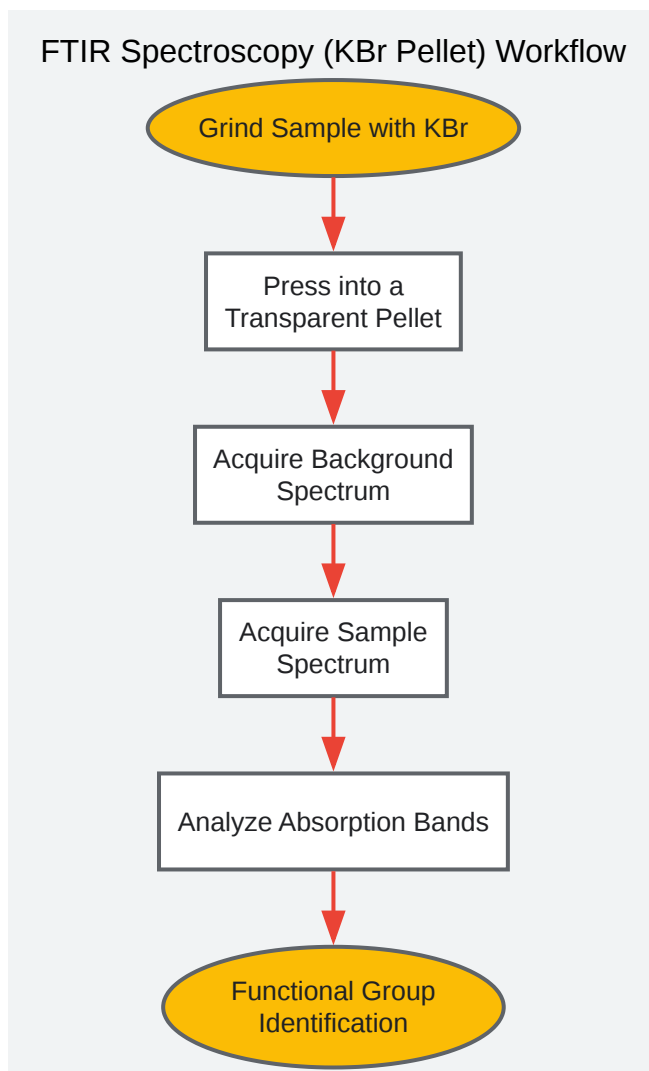
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Caption: Overall workflow for spectroscopic analysis.



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Caption: Workflow for NMR spectroscopy.



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Caption: Workflow for FTIR spectroscopy.

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References

- 1. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]

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